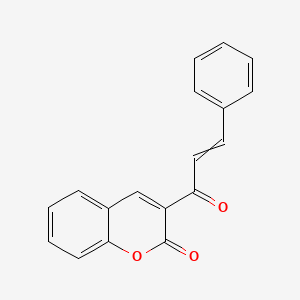
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. This particular compound features a nitrophenoxyethyl substituent at the 5-position of the tetrazole ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- typically involves the [2+3] cycloaddition reaction between an azide and a nitrile. The reaction is often catalyzed by zinc salts or other catalysts to improve yield and efficiency . Commonly used reagents include sodium azide and various nitriles, which react under mild conditions to form the tetrazole ring .
Industrial Production Methods
Industrial production methods for 1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- may involve the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields. These methods are designed to be more efficient and environmentally friendly compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenoxyethyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the tetrazole ring under basic conditions.
Major Products Formed
Oxidation: Products include nitrophenoxyacetic acid derivatives.
Reduction: Products include aminophenoxyethyl derivatives.
Substitution: Products vary depending on the nucleophile used but generally include substituted tetrazoles.
Aplicaciones Científicas De Investigación
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry
Mecanismo De Acción
The mechanism of action of 1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This bioisosteric property makes it a valuable scaffold in medicinal chemistry for the development of new drugs .
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Tetrazole, 5-(2-phenoxyethyl)-
- 1H-Tetrazole, 5-(2-(4-nitrophenoxy)ethyl)-
- 1H-Tetrazole, 5-(2-(2-aminophenoxy)ethyl)-
Uniqueness
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- is unique due to the presence of the nitrophenoxyethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required .
Propiedades
Número CAS |
76167-90-3 |
|---|---|
Fórmula molecular |
C9H9N5O3 |
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
5-[2-(2-nitrophenoxy)ethyl]-2H-tetrazole |
InChI |
InChI=1S/C9H9N5O3/c15-14(16)7-3-1-2-4-8(7)17-6-5-9-10-12-13-11-9/h1-4H,5-6H2,(H,10,11,12,13) |
Clave InChI |
RJQWLLRAEQUATL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCC2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


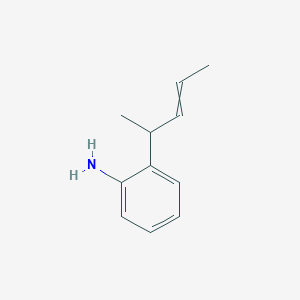

![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)

![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)
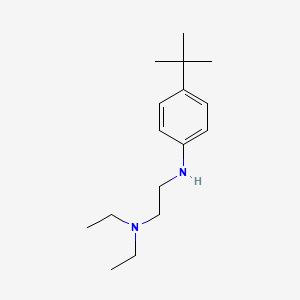


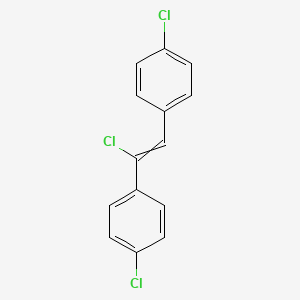

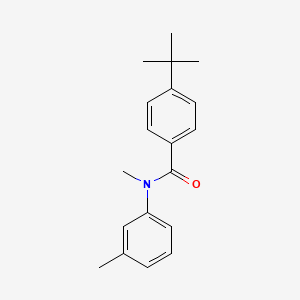

![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)
